molecular formula C20H11ClF6N4O2 B11583621 7-(3-chlorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

7-(3-chlorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11583621
M. Wt: 488.8 g/mol
InChI Key: ZAQSPVKACAPMMJ-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex heterocyclic compound. It features a pyrimido[4,5-d][1,3]diazine core, which is a fused ring system containing both pyrimidine and diazine rings. The presence of trifluoromethyl groups and chlorophenyl and phenyl substituents adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amidines with diketones under acidic or basic conditions.

    Introduction of the diazine ring: This step involves cyclization reactions, often using reagents like hydrazine or its derivatives.

    Substitution reactions: The chlorophenyl and phenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Addition of trifluoromethyl groups: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl rings.

    Reduction: Reduction reactions can target the diazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The trifluoromethyl groups and chlorophenyl substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced diazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(3-Chlorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance its binding affinity to certain molecular targets, while the diazine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Chlorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Similar in structure but with different substituents.

    1-Phenyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Lacks the chlorophenyl group.

    7-(3-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Lacks the trifluoromethyl groups.

Uniqueness

The presence of both trifluoromethyl groups and chlorophenyl and phenyl substituents makes 7-(3-chlorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione unique

Properties

Molecular Formula

C20H11ClF6N4O2

Molecular Weight

488.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H11ClF6N4O2/c21-11-6-4-5-10(9-11)14-28-15-13(18(30-14,19(22,23)24)20(25,26)27)16(32)29-17(33)31(15)12-7-2-1-3-8-12/h1-9H,(H,28,30)(H,29,32,33)

InChI Key

ZAQSPVKACAPMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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